molecular formula C17H17N5O3 B2552898 1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034200-49-0

1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2552898
CAS No.: 2034200-49-0
M. Wt: 339.355
InChI Key: KDWDMVCUSQMOPS-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
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Scientific Research Applications

Metal-free Organic Synthesis

Quinoxaline derivatives are key motifs in bioactive natural products and drugs, showcasing the importance of methods for their synthesis. A metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds demonstrates an eco-friendly approach to synthesizing these structures, which could be relevant to the synthesis of the compound . This method utilizes simple raw materials under mild conditions, emphasizing sustainability in chemical synthesis (Xie et al., 2019).

Heterocyclic Chemistry and Drug Development

The reactivity of pyrrole-2,3-diones with various reagents to yield diverse heterocyclic compounds, including quinoxaline derivatives, underscores the versatility of these scaffolds in drug development and synthetic chemistry. Such transformations are crucial for generating compounds with potential biological activities (Sarıpınar et al., 2007).

Anticancer Activity

Research on quinoxaline derivatives highlights their significance in the development of new anticancer agents. For instance, the synthesis and evaluation of new quinoxaline derivatives for their EGFR-TK inhibition and anticancer activity provide insights into the potential therapeutic applications of these compounds. Some derivatives have shown promising anti-proliferative effects against various cancer cell lines, suggesting a pathway for the development of new cancer treatments (Ahmed et al., 2020).

Green Chemistry Approaches

The exploration of eco-friendly synthesis methods, such as the catalyst-free synthesis of heterocyclic derivatives in water under ultrasound irradiation, aligns with the growing demand for sustainable chemical processes. These methodologies not only contribute to the efficient synthesis of quinoxaline and related derivatives but also promote the principles of green chemistry (Mishra et al., 2019).

Antimicrobial Applications

The antimicrobial activity of quinoxaline derivatives further exemplifies the broad utility of these compounds in scientific research. Studies have investigated the antimicrobial properties of quinoxaline 1,4-dioxide and its derivatives, demonstrating their potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014).

Properties

IUPAC Name

1-methyl-6-oxo-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21-15(23)7-6-12(20-21)16(24)18-10-8-14-17(25)19-11-4-2-3-5-13(11)22(14)9-10/h2-7,10,14H,8-9H2,1H3,(H,18,24)(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWDMVCUSQMOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CC3C(=O)NC4=CC=CC=C4N3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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